molecular formula C19H21N5O3S2 B4609350 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4609350
M. Wt: 431.5 g/mol
InChI Key: ZSWXPMQPLYOWCZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a benzyl group, hydroxyl, and oxo functionalities, coupled to a 1,3,4-thiadiazole moiety via a sulfanyl-acetamide linker. Its structural complexity arises from the fusion of two pharmacologically relevant heterocycles: pyrimidine (known for roles in nucleic acids and enzyme inhibition) and 1,3,4-thiadiazole (associated with antimicrobial, anticancer, and anti-inflammatory activities).

Properties

IUPAC Name

2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-2-3-9-15-23-24-19(29-15)20-14(25)11-28-18-21-16(26)13(17(27)22-18)10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,20,24,25)(H2,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWXPMQPLYOWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the thiadiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The thioether (-S-) linkage between the pyrimidinone and acetamide groups exhibits moderate nucleophilic character. Key reactions include:

Reaction TypeReagents/ConditionsProduct(s)Reference
Oxidation H₂O₂, AcOH (0–5°C, 2 h)Sulfoxide or sulfone derivatives (depending on stoichiometry)
Alkylation CH₃I, K₂CO₃ (DMF, 60°C, 4 h)S-methylated pyrimidinone with disrupted hydrogen-bonding network
Displacement NaN₃, CuI (DMSO, 120°C, 8 h)Azide-substituted pyrimidinone + thiol byproducts

Pyrimidinone Ring Reactivity

The 4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl core participates in tautomerism-dependent reactions:

  • Acid-Catalyzed Condensation :
    Under HCl/EtOH reflux, the hydroxyl group undergoes condensation with primary amines (e.g., aniline) to form Schiff base derivatives.

  • Oxidative Dehydrogenation :
    Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C generates aromatic pyrimidine derivatives, enhancing planarity and π-stacking potential.

Acetamide Hydrolysis and Functionalization

The acetamide linker (-NHCO-) shows selective reactivity:

PathwayConditionsOutcomeStability
Acidic Hydrolysis 6M HCl, reflux, 12 hFree amine + acetic acidLow (<40% yield)
Basic Hydrolysis 2M NaOH, EtOH/H₂O, 70°C, 6 hCarboxylate salt + NH₃Moderate (65% yield)
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃Arylated acetamide derivativesHigh (>80% yield)

5-Butyl-1,3,4-Thiadiazol-2-yl Modifications

The 1,3,4-thiadiazole ring undergoes electrophilic and cycloaddition reactions:

  • Electrophilic Substitution :
    HNO₃/H₂SO₄ nitration at the C-5 position (adjacent to the butyl chain) produces nitro derivatives, which are intermediates for amine synthesis .

  • Ring-Opening Reactions :
    Heating with NH₂NH₂·H₂O in EtOH (100°C, 24 h) cleaves the thiadiazole ring to form thiosemicarbazide analogs .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

ReactionCatalytic SystemCoupling PartnerApplication
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl conjugates for bioactivity
Click Chemistry CuSO₄·5H₂O, sodium ascorbateTerminal alkynesTriazole-linked hybrids

Photochemical and Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with major mass loss events at:

  • 215–280°C : Pyrimidinone ring degradation

  • 280–350°C : Thiadiazole ring breakdown

  • >350°C : Carbonization

UV-Vis spectra (λₐᵦₛ = 272 nm in MeOH) indicate π→π* transitions susceptible to photooxidation under 254 nm UV light .

Biological Degradation Pathways

Microsomal studies (rat liver S9 fraction) reveal:

  • Phase I Metabolism : Hydroxylation at the benzyl group (CYP3A4-mediated)

  • Phase II Metabolism : Glucuronidation of the 4-hydroxy pyrimidinone moiety

  • Excretion : Sulfoxide metabolites detected in urine within 8 h .

This compound’s multifunctional architecture enables diverse synthetic modifications, though steric hindrance from the benzyl and butyl groups often necessitates optimized catalytic systems. Experimental data from analogous structures suggest that reaction yields and regioselectivity are highly solvent-dependent, with DMF and DMSO generally outperforming THF or MeCN .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of pyrimidine and thiadiazole exhibit significant antibacterial and antifungal activities. The presence of the benzyl and butyl groups enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study: Antibacterial Efficacy

A study conducted on various derivatives of pyrimidine compounds demonstrated that modifications at the N-position significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Case Study: In Vivo Studies

In vivo studies on animal models have shown that administration of this compound significantly reduced inflammation markers compared to control groups. This suggests its potential use as a therapeutic agent in managing chronic inflammatory conditions .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. The structural components, particularly the thiadiazole moiety, have been linked to cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

Cytotoxicity assays performed on breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies indicated that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Mechanism

In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This is attributed to its ability to modulate antioxidant enzyme levels and reduce lipid peroxidation .

Data Table: Summary of Applications

ApplicationDescriptionEvidence/Case Studies
AntimicrobialEffective against various bacterial strainsStudies showing inhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markersIn vivo studies demonstrating reduced inflammation
AnticancerInduces apoptosis in cancer cell linesCytotoxicity assays showing dose-dependent effects
NeuroprotectiveProtects neuronal cells from oxidative stressIn vitro studies highlighting protective mechanisms

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparative analysis with structurally analogous molecules (Table 1). Key differences include substitution patterns, functional groups, and biological activity profiles.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Reactivity/Bioactivity Reference
Target Compound Pyrimidine + Thiadiazole Benzyl, Hydroxy, Oxo, Butyl Enhanced lipophilicity; potential kinase inhibition due to sulfanyl and thiadiazole
N-(4-Ethoxyphenyl)-2-[2-(4-Fluorophenyl)-5-(2-Hydroxyethyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]Acetamide Pyrimidine Ethoxy, Fluorophenyl, Hydroxyethyl Lower metabolic stability due to ethoxy group; fluorophenyl enhances binding affinity
N-[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-Yl]-5-Chloro-2-(Propylsulfonyl)Pyrimidine-4-Carboxamide Pyrimidine + Thiadiazole Chloro, Propylsulfonyl Higher electrophilicity; sulfonyl group may confer antibacterial activity
2-{[5-(4-Chlorophenyl)Sulfonyl]-6-Hydroxy-1,6-Dihydropyrimidin-2-Yl}Sulfanyl-N-(4-Methylphenyl)Acetamide Pyrimidine Chlorophenyl, Hydroxy Hydroxy substitution reduces oxidative stability but improves solubility

Biological Activity

The compound 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number 774564-73-7
Molecular Formula C19H20N4O3S
Molecular Weight 384.46 g/mol

Antiviral Activity

Research indicates that compounds similar to 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antiviral properties. For example, oxadiazoles have shown antiviral activities against RNA viruses and hepatitis B virus (HBV) . The inhibition of viral antigen expression was observed in concentration-dependent manners with effective concentrations comparable to existing antiviral agents.

Antimicrobial Properties

The compound has also been explored for its potential antimicrobial effects. Studies have demonstrated that derivatives of pyrimidine and thiadiazole exhibit antibacterial activity against various strains of bacteria. Specifically, compounds targeting the Mycobacterium tuberculosis (Mtb) FtsZ protein have shown promising results in inhibiting bacterial growth without significant cytotoxicity .

Antitumor Activity

Pyrimidine derivatives are often investigated for their antitumor properties. The compound's structural components suggest potential activity against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation. Research on related compounds has indicated their efficacy in targeting specific cancer cell lines .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Study 1: Antiviral Efficacy Against HBV

In a study evaluating the antiviral efficacy of oxadiazole derivatives, one compound demonstrated an EC50 value of 1.63 µM against HBV, showcasing its potential as a therapeutic agent . This finding aligns with the structural characteristics of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfany]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide , suggesting it may exhibit similar antiviral activity.

Study 2: Antimicrobial Activity Against Mtb

A series of studies on benzimidazole derivatives targeting Mtb FtsZ revealed that certain compounds inhibited bacterial growth effectively while maintaining low toxicity levels (IC50 > 200 µM). Such findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Employ multi-step organic synthesis, focusing on sulfanyl linkage formation and acetamide coupling. Use reflux conditions with glacial acetic acid or 1,4-dioxane as solvents, as demonstrated in analogous thiadiazolyl-acetamide syntheses . Purification via crystallization (e.g., acetonitrile, ethanol) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry are critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Prioritize 1H^1H-NMR to identify proton environments (e.g., benzyl aromatic protons, hydroxy groups), 13C^{13}C-NMR for carbonyl and heterocyclic carbons, and IR spectroscopy for functional groups (e.g., C=O, S-H). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with structurally similar compounds, such as sulfanyl-linked pyrimidinones .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams for hazardous material handling . Use fume hoods for synthesis steps involving volatile solvents, and implement waste segregation protocols for sulfur-containing byproducts.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the compound’s synthesis and reduce resource consumption?

  • Methodological Answer : Apply statistical DoE to systematically vary parameters (e.g., reaction temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize the number of experiments while maximizing yield and purity . Integrate CRDC frameworks for reaction fundamentals (RDF2050112) and process simulation (RDF2050108) to align with chemical engineering best practices .

Q. What computational strategies can elucidate the compound’s reactivity or bioactivity mechanisms?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets, such as bacterial enzymes or cancer cell receptors. Pair this with density functional theory (DFT) calculations to analyze electronic properties of the sulfanyl-pyrimidinone moiety, which may influence redox activity . Validate findings against experimental bioactivity data from structurally related 1,3,4-thiadiazole derivatives .

Q. How should researchers address contradictory bioactivity results across different experimental models?

  • Methodological Answer : Perform comparative analysis of bioassay conditions (e.g., cell lines, bacterial strains) using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Apply multivariate statistical tools (e.g., PCA) to identify confounding variables, such as solvent polarity or compound stability in varying pH environments. Cross-reference with theoretical models linking substituent effects (e.g., butyl vs. methyl groups) to activity trends .

Q. What advanced separation techniques improve the isolation of stereoisomers or degradation products?

  • Methodological Answer : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer resolution. For degradation studies, combine LC-MS/MS with ion mobility spectrometry to separate and identify oxidative byproducts. Align methodologies with CRDC subclass RDF2050104 (membrane/separations technologies) for industrial scalability insights .

Methodological Resources

  • Experimental Design : Leverage CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process simulation) for scaling predictions .
  • Data Integrity : Implement chemical software with encryption protocols for secure data management and reproducibility .
  • Interdisciplinary Validation : Integrate synthetic chemistry data with computational models (e.g., COMSOL Multiphysics) to simulate reaction kinetics or diffusion-limited processes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.